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Compound of Interest

Compound Name: SPI-112

Cat. No.: B1682163

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SPI-112, a catalytic inhibitor of the SHP2
phosphatase, with first-generation allosteric SHP2 inhibitors, including TNO155, RMC-4630,
and the pioneering compound SHP099. This comparison aims to highlight the distinct
mechanisms of action, biochemical potency, and cellular activities of these compounds to
inform future drug discovery and development efforts targeting SHP2.

Introduction to SHP2 Inhibition

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11
gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It
is a key component of the RAS-MAPK pathway, which is frequently hyperactivated in various
cancers. This has made SHP2 an attractive target for cancer therapy. Early efforts in SHP2
inhibitor development focused on targeting the catalytic site, leading to compounds like SPI-
112. More recently, a new class of allosteric inhibitors has emerged, demonstrating a distinct
mechanism of action and significant clinical potential.

Mechanism of Action: Catalytic vs. Allosteric
Inhibition

The fundamental difference between SPI-112 and the first-generation inhibitors lies in their
mechanism of action. SPI-112 is a competitive inhibitor that directly binds to the catalytic site of
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SHP2, preventing it from dephosphorylating its substrates.[1] In contrast, first-generation
inhibitors like TNO155, RMC-4630, and SHP099 are allosteric inhibitors. They bind to a pocket
at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase
domains, stabilizing SHP2 in an auto-inhibited conformation.[2]
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Figure 1. Mechanisms of SHP2 Inhibition.

Biochemical Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of SPI-112 against first-

generation allosteric SHP2 inhibitors.
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o Selectivity
Inhibitor Type Target IC50
Notes

~14.5-fold
selective over
PTP1B (IC50 =
14.5 pM)[1][3].

SPI-112 Catalytic SHP2 1 uM[1][3]

Highly selective;
no detectable
activity against a
SHP099 Allosteric SHP2 0.071 pM[2][4] panel of 21 other
phosphatases,
including
SHP1[4].

Highly selective

TNO155 Allosteric SHP2 0.011 pMI[5]
for SHP2[5].

No significant
interaction with
] other kinases or
RMC-4630 Allosteric SHP2 1.29 nM ]
phosphatases in
standard in vitro

assays.

Cellular Activity and Permeability

A significant challenge with early catalytic SHP2 inhibitors was achieving cellular activity due to
poor membrane permeability.
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Inhibitor

Cell Permeability

Cellular Activity

SPI-112

No detectable cellular activity

due to a negatively charged
group.[1][6]

A cell-permeable methyl ester
prodrug, SPI-112Me, was
developed which inhibits
cellular SHP2 activity, leading
to reduced Erk1/2 activation
and inhibition of cancer cell

survival and migration.[7]

SHP099

Orally bioavailable.[2]

Inhibits RAS-ERK signaling
and the proliferation of
receptor tyrosine kinase-driven

human cancer cells in vitro.[2]

TNO155

Orally efficacious.[8]

Currently in clinical trials,
demonstrating manageable
safety and tolerability in
patients with advanced solid

tumors.[9]

RMC-4630

Orally bioavailable.[10]

Has shown preliminary clinical
activity in patients with KRAS-
mutant non-small cell lung

cancer.[10]

SHP2 Signaling Pathway and Points of Inhibition

The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling pathway

and the distinct points of intervention for catalytic and allosteric inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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